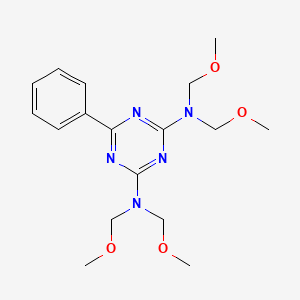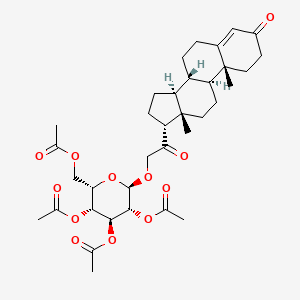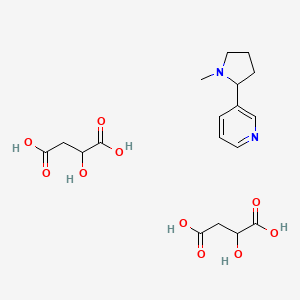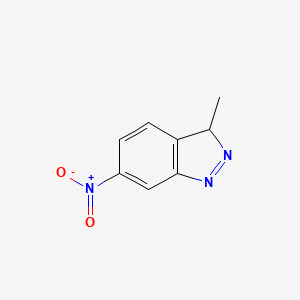![molecular formula C12H15ClO3 B13403133 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone](/img/structure/B13403133.png)
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 is a deuterated analog of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the field of analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyphenol and 3-chloropropanol.
Etherification: 3-methoxyphenol undergoes etherification with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(3-chloropropoxy)-3-methoxyphenol.
Acylation: The resulting compound is then subjected to acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
Deuteration: Finally, the compound is deuterated using deuterium oxide (D2O) or another deuterium source to replace the hydrogen atoms with deuterium, resulting in 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 has several applications in scientific research:
Analytical Chemistry: Used as an internal standard in mass spectrometry due to its deuterium labeling.
Pharmacokinetics: Helps in studying the metabolic pathways and bioavailability of drugs.
Isotope Tracing: Utilized in tracing studies to understand reaction mechanisms and pathways.
Material Science: Employed in the synthesis of deuterated polymers and materials for specialized applications.
作用机制
The mechanism of action of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 depends on its specific application. In analytical chemistry, its deuterium atoms provide a distinct mass difference, allowing for accurate quantification and analysis. In biological studies, the compound can interact with various molecular targets, providing insights into metabolic processes and drug interactions.
相似化合物的比较
Similar Compounds
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone: The non-deuterated analog.
1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone: A similar compound with a hydroxyl group instead of a methoxy group.
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d2: A partially deuterated analog.
Uniqueness
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 is unique due to its complete deuteration, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances its stability and allows for precise tracking in isotope tracing studies.
属性
分子式 |
C12H15ClO3 |
|---|---|
分子量 |
245.71 g/mol |
IUPAC 名称 |
1-[4-(3-chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone |
InChI |
InChI=1S/C12H15ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3/i1D3 |
InChI 键 |
RBBVSSYQKVBALO-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)C1=CC(=C(C=C1)OCCCCl)OC |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone](/img/structure/B13403051.png)
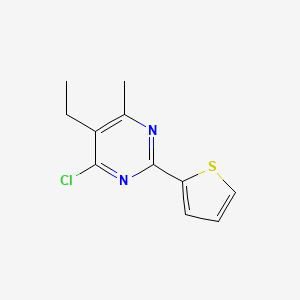
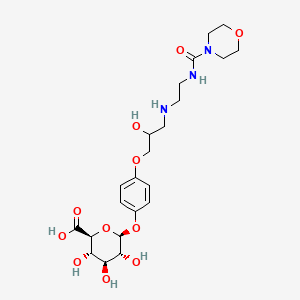
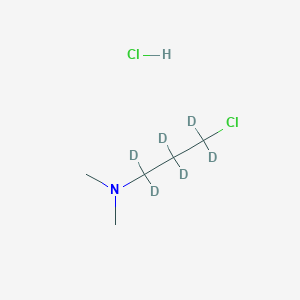

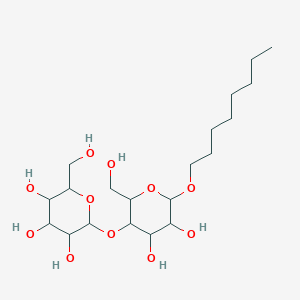
![[[(2S,3S,4R,5R)-5-[5-[(E)-3-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13403105.png)
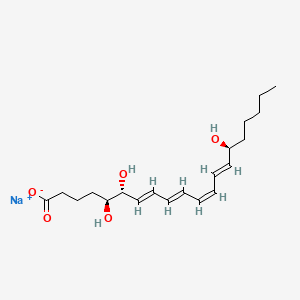
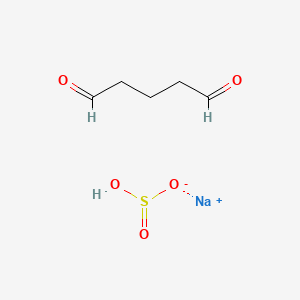
![(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13403125.png)
